1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-ethyl-2-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O2S/c1-3-22-8-12(19-9(22)2)26(24,25)18-7-11-20-21-13-10(14(15,16)17)5-4-6-23(11)13/h4-6,8,18H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTTZSQKMLFUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide represents a novel chemotype with potential therapeutic applications. Its structure incorporates a trifluoromethyl group and a triazolo-pyridine moiety, which are known to enhance biological activity through various mechanisms. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its molecular structure features a sulfonamide group, which is often associated with antibacterial activity, and a triazole ring known for its diverse biological applications.
Antimicrobial Activity
Several studies have indicated that compounds featuring the triazole scaffold exhibit significant antimicrobial properties. The specific compound under review has shown promising in vitro activity against various bacterial strains. For instance, a study demonstrated that derivatives of triazole exhibit mechanisms that disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, leading to bacterial cell death.
Anticancer Activity
The triazolo[4,3-a]pyridine framework has been linked to anticancer activity due to its ability to inhibit certain enzymes involved in tumor growth and survival. Research indicates that the compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that tumors exploit to evade immune detection. In vitro assays have shown that the compound can reduce IDO activity significantly, leading to enhanced immune responses against cancer cells.
Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Studies have highlighted its ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes. This inhibition can lead to altered physiological responses beneficial in treating conditions such as glaucoma and edema.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety interacts with active sites of target enzymes, blocking their function.
- Immune Modulation : By inhibiting IDO, the compound enhances T-cell activation and proliferation.
- Antimicrobial Mechanisms : The triazole ring disrupts essential bacterial functions, leading to cell death.
Study 1: Anticancer Efficacy
A recent study conducted on A375 melanoma cells demonstrated that the compound exhibited an IC50 value of 0.9 μM, indicating potent anticancer activity. The study also reported minimal cytotoxicity at concentrations up to 10 μM, suggesting a favorable therapeutic index.
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| Tested Compound | 0.9 | <10 |
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of the compound revealed significant inhibition of carbonic anhydrase with an IC50 value comparable to established inhibitors. This suggests potential applications in treating conditions influenced by carbonic anhydrase activity.
| Enzyme | IC50 (μM) |
|---|---|
| Carbonic Anhydrase | 5.0 |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and analogs from the evidence:
Key Observations
Core Scaffold :
- The target and EP patent compounds share the triazolo[4,3-a]pyridine core, whereas Compound 41 () uses a pyridine-pyrrole system. Triazolo-pyridine derivatives are prevalent in kinase inhibitors due to their planar, aromatic structure, which favors π-π stacking in binding pockets .
Substituent Effects: CF₃ Position: The target’s 8-CF₃ group differs from the 6-CF₃ in Compound 41. Halogenation: highlights chloro-substituted analogs, which typically increase lipophilicity but may reduce metabolic stability compared to CF₃ .
Functional Groups :
- Sulfonamide vs. Carboxamide/Benzamide : Sulfonamides generally exhibit higher acidity (pKa ~10) and solubility than carboxamides (pKa ~15–20), enhancing bioavailability. The EP patent’s benzamide group may limit solubility but improve membrane permeability .
Synthetic Feasibility :
- Compound 41 () achieved 98.67% HPLC purity, suggesting robust synthetic routes for imidazole-containing analogs. The target compound’s sulfonamide linkage may require optimized coupling conditions to avoid byproducts .
Pharmacological and Physicochemical Inferences
While direct activity data are unavailable, structural trends suggest:
- Target Selectivity : The triazolo-pyridine core in the target and EP patent compounds may favor kinase or GPCR targets, whereas pyridine-pyrrole systems (Compound 41) could target ion channels .
- Lipophilicity: The target’s ethyl-methyl imidazole and CF₃ group likely increase logP vs.
- Metabolic Stability : CF₃ groups resist oxidative metabolism, whereas chloro-substituted analogs () may undergo dehalogenation, shortening half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
